molecular formula C11H12ClN B3433943 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 67644-29-5

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B3433943
CAS No.: 67644-29-5
M. Wt: 193.67 g/mol
InChI Key: VLWYROJLUFPLPC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.0658271 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67644-29-5

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H12ClN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2

InChI Key

VLWYROJLUFPLPC-UHFFFAOYSA-N

SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 4.5 g of (+)-1-(p-chlorophenyl)-1,2-cyclopropanedicarboxamide in 400 ml of benzene during a 45 minute period with stirring at room temperature under nitrogen. The clear yellow solution is heated at reflux under nitrogen for 90 minutes and stored overnight at room temperature. The excess hydride reagent is decomposed by the cautious addition of 25 ml of 5 N sodium hydroxide. The mixture is diluted with 200 ml of water and the benzene phase is removed. The aqueous phase is extracted with chloroform. The combined benzene and chloroform phases are dried over magnesium sulfate and concentrated under reduced pressure to give (+)-1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane as a tacky yellow solid. This solid is dissolved in ethanol and acidified with 20 ml of 2.3 N ethanolic hydrogen chloride. A 200 ml volume of ether is added and crystals form. These are recrystallized from acetonitrile to give the hydrochloride as white crystals, m.p. 190°-192° C.; [α]DCH3OH =+63° C.
Quantity
30 mL
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reactant
Reaction Step One
Name
(+)-1-(p-chlorophenyl)-1,2-cyclopropanedicarboxamide
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4.5 g
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400 mL
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25 mL
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Quantity
200 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 1 the compound 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide (U.S. Pat. No. 3,344,026--Example 1) is reduced with sodium bis(2-methoxyethoxy)aluminum hydride 70% solution in benzene to produce the compound 1-p-chlorophenyl-3-azabicyclo[3.1.0]hexane.
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0 (± 1) mol
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